1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxaldehyde group at the 3-position, a chlorine atom at the 6-position, and a phenylsulfonyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and suitable reagents.
Introduction of the Carboxaldehyde Group: This step often involves formylation reactions using reagents like formic acid or its derivatives.
Attachment of the Phenylsulfonyl Group: This step involves sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium thiolate.
Condensation: The carboxaldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: Due to its biological activity, it has potential therapeutic applications in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and survival. By binding to these receptors, the compound can block their signaling pathways, leading to the inhibition of tumor growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound lacks the phenylsulfonyl group and has different biological activities.
6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester: This compound has a methyl ester group instead of the carboxaldehyde group, leading to different chemical reactivity and applications.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have a different substitution pattern on the pyridine ring, resulting in distinct biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-13-7-6-12-10(9-18)8-17(14(12)16-13)21(19,20)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVBBCVQMDNWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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